![molecular formula C7H4BrIN2 B1292565 7-Bromo-3-iodo-1H-indazole CAS No. 944904-26-1](/img/structure/B1292565.png)
7-Bromo-3-iodo-1H-indazole
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Overview
Description
“7-Bromo-3-iodo-1H-indazole” is a compound with the molecular formula C7H4BrIN2 . It has a molecular weight of 322.93 g/mol . The IUPAC name for this compound is 7-bromo-3-iodo-2H-indazole .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .
Molecular Structure Analysis
The molecular structure of “7-Bromo-3-iodo-1H-indazole” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .
Chemical Reactions Analysis
The chemical reactions of indazole derivatives are complex and can involve a wide range of functional groups . For example, comparative reactions between different benzene halides (fluoro-, chloro-, bromo- and iodo-benzenes) and hydrazine hydrate have been carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-3-iodo-1H-indazole” include a molecular weight of 322.93 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass is 321.86026 g/mol, and the monoisotopic mass is also 321.86026 g/mol .
Scientific Research Applications
Anticancer Research
7-Bromo-3-iodo-1H-indazole: has shown promise in anticancer research due to its potential to act as a scaffold for the development of new chemotherapeutic agents. The indazole ring system is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to the discovery of novel anticancer drugs .
Anti-Inflammatory Agents
The indazole moiety is known to possess anti-inflammatory properties. As such, 7-Bromo-3-iodo-1H-indazole could serve as a key intermediate in the synthesis of new anti-inflammatory medications, potentially offering improved efficacy or reduced side effects compared to existing treatments .
Antidepressant Compounds
Research into the therapeutic potential of indazole derivatives has included their use as antidepressants. The structural versatility of 7-Bromo-3-iodo-1H-indazole allows for the creation of compounds that could interact with neural pathways and receptors involved in mood regulation .
Antibacterial Applications
Indazoles have been explored for their antibacterial activity, and 7-Bromo-3-iodo-1H-indazole could be utilized in the design of new antibacterial agents, especially in the fight against drug-resistant bacterial strains .
Antihypertensive Uses
The indazole nucleus is a component of several antihypertensive drugs7-Bromo-3-iodo-1H-indazole may be employed in the development of novel antihypertensive therapies that target specific pathways to regulate blood pressure .
Phosphoinositide 3-Kinase Inhibitors
Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which has implications for the treatment of respiratory diseases7-Bromo-3-iodo-1H-indazole could be a precursor in synthesizing these inhibitors .
Synthetic Methodology
The compound is also significant in synthetic chemistry, where it can be used in the development of new synthetic methodologies for constructing indazole rings, which are crucial in medicinal chemistry .
Material Science
Beyond biomedical applications, 7-Bromo-3-iodo-1H-indazole might find use in material science, particularly in the synthesis of organic compounds that have specific electronic or photonic properties .
Safety And Hazards
Future Directions
The future directions for “7-Bromo-3-iodo-1H-indazole” and similar compounds are likely to involve further exploration of their synthesis and biological activities . Given their wide range of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities .
properties
IUPAC Name |
7-bromo-3-iodo-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJULUTBLCRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646581 |
Source
|
Record name | 7-Bromo-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-iodo-1H-indazole | |
CAS RN |
944904-26-1 |
Source
|
Record name | 7-Bromo-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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